molecular formula C13H30ClN B13762367 N,4-Dipropyl-4-heptanamine hydrochloride CAS No. 64467-50-1

N,4-Dipropyl-4-heptanamine hydrochloride

Cat. No.: B13762367
CAS No.: 64467-50-1
M. Wt: 235.84 g/mol
InChI Key: ZKCONOBIUZGDMP-UHFFFAOYSA-N
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Description

N,4-Dipropyl-4-heptanamine hydrochloride: is an organic compound belonging to the class of amines. It is characterized by the presence of a heptane backbone with two propyl groups attached to the nitrogen atom. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: One common method to synthesize N,4-Dipropyl-4-heptanamine hydrochloride is through the reaction of halogenoalkanes with ammonia.

    Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is used as a protected amine in an SN2 reaction. The phthalimide is deprotonated with a strong base, followed by the addition of an alkyl halide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using halogenoalkanes and ammonia under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,4-Dipropyl-4-heptanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation.

Scientific Research Applications

Chemistry: N,4-Dipropyl-4-heptanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N,4-Dipropyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N-Dimethyl-4-heptanamine: This compound has a similar heptane backbone but with dimethyl groups instead of dipropyl groups.

    N,N-Diethyl-4-heptanamine: Similar to N,4-Dipropyl-4-heptanamine hydrochloride but with diethyl groups.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

64467-50-1

Molecular Formula

C13H30ClN

Molecular Weight

235.84 g/mol

IUPAC Name

propyl(4-propylheptan-4-yl)azanium;chloride

InChI

InChI=1S/C13H29N.ClH/c1-5-9-13(10-6-2,11-7-3)14-12-8-4;/h14H,5-12H2,1-4H3;1H

InChI Key

ZKCONOBIUZGDMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)[NH2+]CCC.[Cl-]

Origin of Product

United States

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